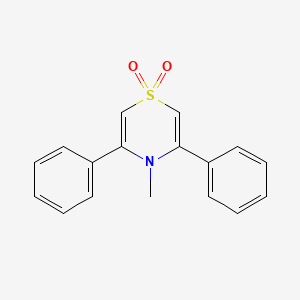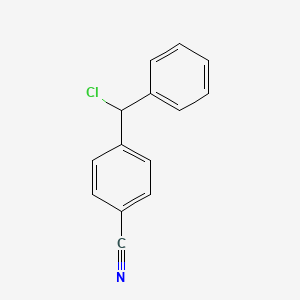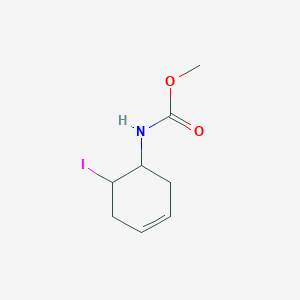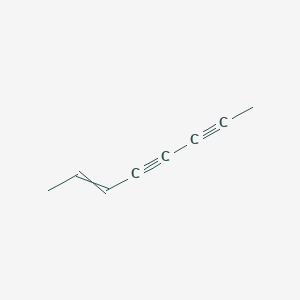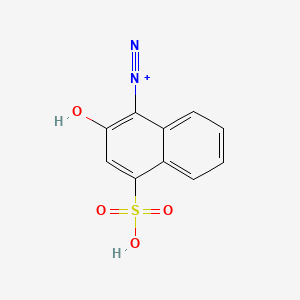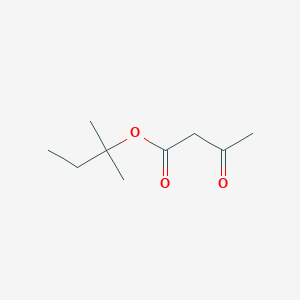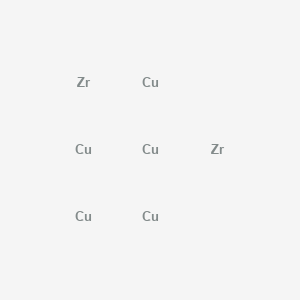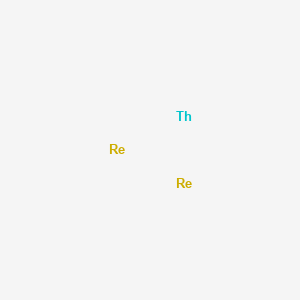
Rhenium--thorium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium–thorium (2/1) is a compound formed by the combination of rhenium and thorium in a 2:1 ratio This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry Rhenium is a transition metal known for its high melting point and resistance to corrosion, while thorium is an actinide metal with radioactive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rhenium–thorium (2/1) typically involves the reaction of rhenium and thorium precursors under controlled conditions. One common method is the reaction of thorium chloride with rhenium carbonyl complexes. This reaction is carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the rhenium–thorium compound.
Industrial Production Methods
Industrial production of rhenium–thorium (2/1) may involve the use of high-temperature furnaces and specialized equipment to handle the reactive nature of the elements involved. The process typically includes the purification of rhenium and thorium precursors, followed by their controlled reaction in a high-temperature environment. The resulting compound is then purified and characterized to ensure its quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium–thorium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both rhenium and thorium.
Common Reagents and Conditions
Oxidation Reactions: Rhenium–thorium (2/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides.
Reduction Reactions: Reduction of rhenium–thorium (2/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. These reactions often require specific conditions, such as high pressure or the presence of a catalyst.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
The major products formed from the reactions of rhenium–thorium (2/1) depend on the specific reaction conditions and reagents used. Common products include oxides, halides, and other coordination compounds.
Applications De Recherche Scientifique
Rhenium–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: In chemistry, rhenium–thorium (2/1) is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its ability to facilitate these reactions makes it valuable in the synthesis of complex molecules.
Biology: In biological research, rhenium–thorium (2/1) is studied for its potential use in radiopharmaceuticals. The radioactive properties of thorium make it suitable for imaging and therapeutic applications in medicine.
Medicine: Rhenium–thorium (2/1) is explored for its potential use in cancer treatment. The compound’s radioactive properties can be harnessed to target and destroy cancer cells while minimizing damage to healthy tissues.
Industry: In industrial applications, rhenium–thorium (2/1) is used in the production of high-temperature materials and coatings. Its resistance to corrosion and high melting point make it suitable for use in extreme environments.
Mécanisme D'action
The mechanism of action of rhenium–thorium (2/1) involves its interaction with molecular targets and pathways within cells. In biological systems, the compound can bind to specific proteins or DNA, leading to changes in cellular function. The radioactive properties of thorium contribute to its ability to induce cell death, making it effective in cancer treatment. Additionally, the compound’s catalytic properties enable it to facilitate various chemical reactions by lowering the activation energy required for these reactions to occur.
Comparaison Avec Des Composés Similaires
Rhenium–thorium (2/1) can be compared to other similar compounds, such as rhenium–uranium and rhenium–ruthenium compounds. While these compounds share some similarities, rhenium–thorium (2/1) is unique due to the specific properties of thorium. For example:
Rhenium–uranium: This compound also involves a combination of a transition metal and an actinide metal. uranium’s properties differ from those of thorium, resulting in different reactivity and applications.
Rhenium–ruthenium: This compound involves two transition metals, leading to different chemical behavior compared to rhenium–thorium (2/1). Rhenium–ruthenium compounds are often used in catalysis and materials science.
Propriétés
Numéro CAS |
12423-79-9 |
|---|---|
Formule moléculaire |
Re2Th |
Poids moléculaire |
604.45 g/mol |
Nom IUPAC |
rhenium;thorium |
InChI |
InChI=1S/2Re.Th |
Clé InChI |
PWZXYFZDMPTVCK-UHFFFAOYSA-N |
SMILES canonique |
[Re].[Re].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


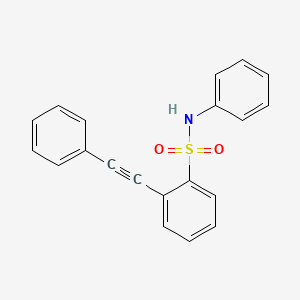

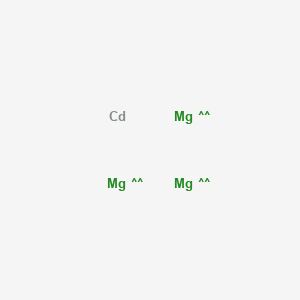
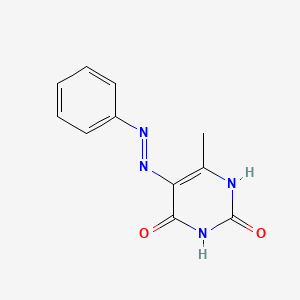
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
